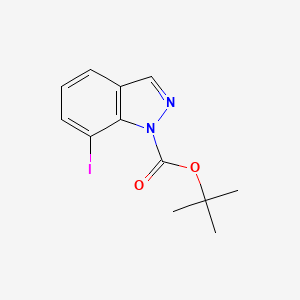

tert-Butyl 7-iodo-1H-indazole-1-carboxylate

Description

tert-Butyl 7-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a tert-butyl carbamate group at the 1-position and an iodine substituent at the 7-position of the indazole ring. This compound is critical in medicinal chemistry and organic synthesis, serving as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed transformations, and kinase inhibitor development . The tert-butyl group enhances solubility and stability, while the iodine atom facilitates further functionalization via halogen exchange or coupling reactions. Its molecular weight, inferred from analogs, is approximately 344–345 g/mol, consistent with tert-butyl indazole carboxylates bearing iodine substituents .

Properties

IUPAC Name |

tert-butyl 7-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUQISKFDWIQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2I)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of 1H-Indazole

Method Overview:

This approach involves electrophilic aromatic substitution, where iodine is introduced onto the indazole ring, specifically at the 7-position, using iodine in the presence of a base and a suitable solvent.

- Reactants: 1H-Indazole, iodine, potassium hydroxide (KOH)

- Solvent: Dimethylformamide (DMF)

- Conditions:

- Iodine (2.00 equivalents) dissolved in DMF is added dropwise to a mixture of indazole (1 equivalent) and KOH (3.76 equivalents) at room temperature.

- The mixture is stirred for approximately 4 hours, allowing electrophilic substitution to occur predominantly at the 7-position due to regioselectivity.

- Post-reaction, the mixture is quenched with saturated sodium sulfite solution, extracted with diethyl ether, washed, dried, and concentrated.

- Outcome:

- The regioselectivity favors substitution at the 7-position owing to electronic and steric factors inherent to the indazole ring system.

- The reaction's success depends on controlling temperature and reagent equivalents to minimize polyiodination.

Iodination of Indazole Derivatives with Iodomonochloride

Method Overview:

This method employs N-iodosuccinimide or similar iodine sources, such as iodomonochloride, in a pyridine solvent to achieve regioselective iodination.

- Reactants: 1H-Indazole, iodomonochloride (ICL)

- Solvent: Pyridine

- Conditions:

- Dissolve indazole in pyridine and cool with an ice bath.

- Add iodomonochloride solution dropwise, maintaining low temperature to control reaction rate.

- After addition, stir for about 30-60 minutes at room temperature, then dilute with ethyl acetate.

- Wash successively with dilute HCl and NaOH, dry, and evaporate solvents.

- Outcome:

- This method offers high regioselectivity and cleaner reaction profiles, beneficial for sensitive substrates.

Esterification to Form tert-Butyl 7-iodo-1H-indazole-1-carboxylate

Method Overview:

The iodinated indazole is esterified with tert-butyl chloroformate or tert-butyl bromoformate to form the corresponding tert-butyl carbamate ester.

- Reactants: 7-iodo-1H-indazole, tert-butyl chloroformate or tert-butyl bromoformate

- Base: Triethylamine or similar tertiary amine to scavenge HCl or HBr formed during the reaction

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions:

- Dissolve the iodinated indazole in DCM.

- Add tert-butyl chloroformate and triethylamine at 0°C under inert atmosphere.

- Stir for several hours at room temperature.

- Work-up involves washing with water, brine, drying, and concentration.

- Outcome:

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- Purification by column chromatography ensures removal of residual reagents.

Summary Data Table

| Step | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Iodination | Iodine, KOH | DMF | Room temp, 4h | 92% | Regioselective at 7-position |

| Alternative Iodination | Iodomonochloride, Pyridine | Pyridine | 30-60 min, 0°C to RT | 75% | High regioselectivity |

| Esterification | tert-Butyl chloroformate, Triethylamine | DCM | 0°C to RT, several hours | >80% | Moisture-sensitive |

Research Findings and Notes

- The iodination of indazole derivatives is well-established, with regioselectivity favoring the 7-position due to electronic effects.

- The use of iodine sources like I2 with KOH in DMF offers a straightforward route with high yields.

- Alternative iodine reagents such as iodomonochloride provide cleaner reactions with fewer side products.

- Esterification with tert-butyl chloroformate is a common and efficient method to produce the target tert-butyl carbamate derivative.

- The overall synthesis can be optimized by controlling temperature, reagent equivalents, and reaction time, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indazole derivatives, while reduction reactions can produce deiodinated indazole compounds.

Scientific Research Applications

tert-Butyl 7-iodo-1H-indazole-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of tert-Butyl 7-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. The tert-butyl ester group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Inferred from tert-Butyl 3-iodo-1H-indazole-1-carboxylate .

†Calculated based on molecular formula.

Key Observations :

- For example, tert-Butyl 3-iodo-1H-indazole-1-carboxylate undergoes Sonogashira coupling with terminal alkynes , whereas the 7-iodo variant may exhibit different regioselectivity in analogous reactions.

- Functional Groups : Methoxy or hydroxy substituents (e.g., tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate) introduce hydrogen-bonding capabilities, influencing crystallinity and biological target interactions .

Key Observations :

- Efficiency: tert-Butyl 3-iodo-1H-indazole-1-carboxylate achieves high yields (80%) via Sonogashira coupling, reflecting optimized conditions for halogenated indazoles . In contrast, multi-step syntheses (e.g., peptide coupling in ) yield 60–70%, highlighting complexity in introducing bulky substituents.

- Catalysts : Palladium-based catalysts dominate cross-coupling reactions, while hydrogenation (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) relies on Pd/C for deprotection .

Biological Activity

tert-Butyl 7-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of an iodine atom and a tert-butyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14N2O2I

- Molecular Weight : 360.15 g/mol

- Structure : The compound features a tert-butyl ester group that influences its solubility and bioavailability, alongside an iodine atom that may enhance its interaction with biological targets through halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The indazole core can engage in hydrogen bonding and π-π interactions, modulating key biological pathways. Specifically, the iodine substituent may facilitate stronger binding affinities to certain targets compared to non-halogenated analogs.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds within the indazole family have been shown to disrupt mitotic processes by inhibiting kinases essential for cell division .

Case Study : A study demonstrated that derivatives of indazole, including this compound, exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Indazoles have been reported to inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and propagation. In particular, some derivatives have shown promise against HIV and other viral pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound may possess anti-inflammatory properties. Studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound compared to related indazole compounds:

Future Directions

Ongoing research is crucial for fully elucidating the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- In Vivo Studies : Conducting animal model experiments to assess therapeutic efficacy and safety.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

Q & A

Q. Key Methodological Considerations :

- Minimizing side reactions : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of the iodine substituent. Monitor reaction progress via TLC or HPLC to avoid over-iodination or ring decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?

Advanced Research Question

Structural confirmation requires complementary techniques:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves atomic positions, bond angles, and packing motifs. For example, the tert-butyl group’s steric effects and iodine’s electron density can be visualized, with refinement using SHELXL .

- NMR spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the Boc group (δ ~1.3 ppm for tert-butyl CH₃, ~150 ppm for carbonyl C=O) and iodine-induced deshielding of adjacent protons .

- NOESY/ROESY : Confirms spatial proximity between the iodine and Boc group in solution .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₃IN₂O₂) via exact mass matching (e.g., [M+H]⁺ = 345.0042) .

Data Contradictions : Discrepancies between calculated and observed XRD bond lengths (e.g., C-I bond) may arise from thermal motion or crystal packing effects. Use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice forces .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td) under nitrogen/air. The Boc group typically degrades at ~150–200°C, while the iodine substituent may volatilize at higher temperatures .

- pH-dependent hydrolysis :

- Acidic conditions (pH < 3) : Rapid cleavage of the Boc group, releasing indazole and tert-butanol.

- Basic conditions (pH > 10) : Potential deiodination or ring-opening via nucleophilic attack .

- Light sensitivity : UV-Vis spectroscopy to monitor iodine dissociation under UV irradiation (λ = 254 nm) .

Mitigation : Store the compound in amber vials at –20°C under inert gas to prevent photolytic or oxidative degradation .

How does the iodine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question

The 7-iodo group acts as a directing moiety:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ or PdCl₂(dppf) catalyzes coupling with aryl/heteroaryl boronic acids at 80–100°C in THF/H₂O. Iodine’s higher electronegativity compared to bromine enhances oxidative addition rates, favoring C–C bond formation at the 7-position .

- Competing pathways : Steric hindrance from the tert-butyl group may reduce yields in bulky boronic acid partners. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .

Analytical validation : Use ¹⁹F NMR (if fluorinated partners) or LC-MS to confirm coupling efficiency and detect homocoupling byproducts .

What computational methods are suitable for predicting the compound’s reactivity and intermolecular interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites. The iodine atom exhibits low electron density, making it susceptible to nucleophilic substitution .

- Molecular docking : Models interactions with biological targets (e.g., kinase enzymes) by simulating hydrogen bonds between the indazole NH and protein active sites .

- Crystal packing analysis : Graph set analysis (Etter’s method) identifies hydrogen-bonding motifs (e.g., C=O⋯H–N interactions) that stabilize the crystal lattice .

Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

How can discrepancies in reported biological activity data for indazole derivatives be systematically addressed?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).

- Solubility effects : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess deiodination or Boc cleavage .

Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate structural features (e.g., iodine’s electronegativity) contributing to activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.